2,3,5-Tri-O-benzyl-D-ribofuranose

Nucleoside synthesis Glycosylation Protecting group strategy

2,3,5-Tri-O-benzyl-D-ribofuranose is a perbenzylated D-ribose building block with free anomeric OH for glycosylation. Unlike benzoyl/acetate analogs, benzyl ethers provide base/acid stability and orthogonal hydrogenolysis removal, enabling higher nucleobase condensation yields and tunable α/β stereoselectivity via additive choice. Validated as a chiral synthon for antiviral β-ribofuranosides, C-nucleosides (Grignard, alkyne, pyrazole protocols), and as a Botrytis cinerea CHS inhibitor (IC₅₀ 1.8 μM). One intermediate, dual utility for synthesis and antifungal screening.

Molecular Formula C₂₆H₂₈O₅
Molecular Weight 420.5
CAS No. 89615-45-2
Cat. No. B1140067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Tri-O-benzyl-D-ribofuranose
CAS89615-45-2
Molecular FormulaC₂₆H₂₈O₅
Molecular Weight420.5
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Tri-O-benzyl-D-ribofuranose (CAS 89615-45-2): Technical Specifications and Procurement Baseline for Nucleoside Synthesis


2,3,5-Tri-O-benzyl-D-ribofuranose (CAS 89615-45-2; also cataloged under CAS 54623-25-5 for the related D-ribose open-chain form) is a perbenzylated D-ribofuranose derivative in which the 2-, 3-, and 5-hydroxyl groups are protected with benzyl ethers, leaving the anomeric 1-OH position available for activation and glycosylation [1]. This protection pattern renders the molecule a versatile glycosyl donor precursor for the stereoselective synthesis of β- and α-D-ribofuranosides, C-nucleosides, and modified nucleoside analogs [2]. Its primary procurement context is as a pharmaceutical intermediate for antiviral and anticancer nucleoside analog development, where the stability and orthogonal cleavability of benzyl ethers offer distinct synthetic advantages over ester-based protecting groups .

Why Generic Substitution of 2,3,5-Tri-O-benzyl-D-ribofuranose Fails: Protection Group Strategy Determines Synthetic Outcomes


In the procurement of protected ribofuranose intermediates, substitution with alternative protection group strategies—most commonly the 2,3,5-tri-O-benzoyl or 2,3,5-tri-O-acetyl analogs—is not functionally equivalent. Benzyl ethers (as in the target compound) are stable under both acidic and basic conditions and require hydrogenolysis for removal, whereas benzoyl and acetyl esters are base-labile and prone to acyl migration under glycosylation conditions [1]. This fundamental difference translates directly to quantifiable divergence in reaction yields: direct comparative studies demonstrate that benzyl-protected donors consistently outperform benzoyl-protected donors in nucleobase condensation reactions [2]. Furthermore, the benzyl protection strategy uniquely enables tunable stereoselectivity—the same 2,3,5-tri-O-benzyl-D-ribofuranose starting material can be directed toward either β- or α-anomeric products by simple additive selection (e.g., lithium perchlorate vs. trityl salt catalysis), a flexibility not available with acyl-protected analogs [3]. Substituting a benzoyl- or acetyl-protected ribose would require re-optimization of reaction conditions and likely result in diminished yields and compromised stereochemical outcomes.

Quantitative Evidence Guide: 2,3,5-Tri-O-benzyl-D-ribofuranose Differentiated Performance Data vs. Comparators


Direct Yield Comparison: Benzyl-Protected vs. Benzoyl-Protected Ribofuranosyl Donors in Nucleobase Condensation

In a direct head-to-head comparison of condensation with 5,6-dimethylbenzimidazole, 2,3,5-tri-O-benzyl-D-ribofuranosyl chloride yielded the desired ribazole product in 63% yield, whereas the structurally analogous 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide afforded only 43% yield under comparable reaction conditions [1]. This 20 percentage-point difference demonstrates the superior glycosyl donor efficiency of the benzyl-protected scaffold over the benzoyl-protected analog.

Nucleoside synthesis Glycosylation Protecting group strategy

Tunable Stereoselectivity: Single Starting Material for Both β- and α-Ribofuranosides

2,3,5-Tri-O-benzyl-D-ribofuranose uniquely enables divergent stereoselective glycosylation from the same 1-hydroxy donor. Using the [catecholato(2−)-O,O′]oxotitanium / trifluoromethanesulfonic anhydride system, β-D-ribofuranosides are obtained stereoselectively in high yields; the addition of lithium perchlorate reverses stereoselectivity to preferentially yield α-D-ribofuranosides in high yields [1]. Similarly, trityl salt catalysis (e.g., TrB(C₆F₅)₄) produces β-ribofuranosides with high stereoselectivity, while coexistence of LiClO₄ or LiNTf₂ shifts the outcome to α-anomers [2]. This tunable stereocontrol is not available with acyl-protected ribose donors, which typically exhibit fixed stereochemical outcomes dictated by neighboring group participation.

Stereoselective synthesis β-Ribofuranosides α-Ribofuranosides Catalysis

C-Nucleoside Synthesis: Validated Yields Across Multiple Heterocyclic Aglycones

2,3,5-Tri-O-benzyl-D-ribofuranose has been extensively validated as a starting material for C-nucleoside synthesis with multiple heterocyclic systems. Reaction with ethynylmagnesium bromide gives (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)ethyne in 52% yield and the α-anomer in 13% yield [1]. Subsequent derivatization yields 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol in 70% yield [2]. Reaction with the Grignard reagent of 3-(tetrahydropyran-2-yloxy)propyne followed by ring closure yields the same alcohol in 52% overall yield [2]. Conversion to 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole proceeds in 71% yield, with subsequent nitration to the 4-nitro derivative in 56% overall yield [3].

C-nucleosides Heterocyclic chemistry Grignard reaction Pyrazole nucleosides

Chitin Synthase Inhibition: IC₅₀ = 1.8 μM Against Botrytis cinerea CHS

2,3,5-Tri-O-benzyl-D-ribose (the open-chain aldehyde form corresponding to the ribofuranose) demonstrates direct biological activity as a chitin synthase (CHS) inhibitor, with an IC₅₀ value of 1.8 μM against Botrytis cinerea CHS . This compound also exhibits antifungal activity against the B. cinerea BD90 strain with a minimum inhibitory concentration (MIC) of 190 μM . This biological activity profile is distinct from the primary synthetic intermediate application and is not shared by the corresponding benzoyl- or acetyl-protected analogs, which lack documented CHS inhibitory activity.

Antifungal Chitin synthase inhibitor Botrytis cinerea Agrochemical

Commercial Availability and Purity Specifications Across Multiple Suppliers

2,3,5-Tri-O-benzyl-D-ribofuranose is commercially available from multiple established chemical suppliers with documented purity specifications ranging from 97% to 99% . Physical properties include molecular formula C₂₆H₂₈O₅, molecular weight 420.50 g/mol, boiling point 570.5±50.0 °C at 760 mmHg, and vapor pressure 0.0±1.7 mmHg at 25°C . This multi-supplier availability with consistent purity specifications contrasts with less common protected ribose analogs (e.g., mixed benzyl/silyl protection patterns), which are often single-source or custom-synthesis items with longer lead times.

Procurement Supply chain Purity analysis Intermediate sourcing

Procurement-Driven Application Scenarios for 2,3,5-Tri-O-benzyl-D-ribofuranose (CAS 89615-45-2)


Stereoselective Synthesis of β-D-Ribofuranosyl Nucleoside Analogs for Antiviral Drug Discovery

For medicinal chemistry programs targeting β-configured nucleoside antiviral agents (e.g., ribavirin analogs, C-nucleoside polymerase inhibitors), 2,3,5-tri-O-benzyl-D-ribofuranose provides a validated entry point for stereoselective β-glycosylation. Using the [catecholato(2−)-O,O′]oxotitanium / Tf₂O system or trityl salt catalysis (TrB(C₆F₅)₄), β-D-ribofuranosides are obtained with high stereoselectivity directly from the 1-hydroxy donor [1][2]. The benzyl ethers remain intact through glycosylation and are removed via hydrogenolysis at the final deprotection stage, orthogonal to base-sensitive functional groups on the nucleobase. This strategy is particularly advantageous when the aglycone contains ester or lactam functionalities incompatible with acyl protecting groups.

Construction of C-Nucleoside Libraries with Aromatic and Heteroaromatic Aglycones

For programs synthesizing C-nucleosides—where the ribose is attached to the heterocycle via a carbon-carbon bond rather than a nitrogen-glycosidic linkage—2,3,5-tri-O-benzyl-D-ribofuranose has demonstrated reliable performance across multiple heterocyclic systems. Validated transformations include Grignard additions to yield ribofuranosyl ethynes (52-63% yields), alkyne functionalization to propynols (70% yield), and pyrazole formation via hydrazine cyclization (71% yield) [3][4][5]. These established protocols reduce reaction optimization time and provide benchmark yield expectations for new heterocyclic targets.

α-Configured Ribofuranoside Synthesis via Lithium Salt-Mediated Stereoinversion

For applications requiring α-D-ribofuranoside configuration—relevant to certain nucleoside antibiotic scaffolds and SAR exploration—the same 2,3,5-tri-O-benzyl-D-ribofuranose starting material can be directed toward α-selectivity simply by adding lithium perchlorate or LiNTf₂ to the glycosylation reaction [1][2]. This tunable stereoselectivity from a single procurement item eliminates the need to source separate α- and β-specific donors, streamlining inventory management and enabling parallel synthesis of both anomeric series from one intermediate.

Fungal Chitin Synthase Inhibition Studies in Agrochemical and Antifungal Research

For laboratories conducting antifungal target validation or screening against Botrytis cinerea (gray mold), 2,3,5-tri-O-benzyl-D-ribose serves as a validated CHS inhibitor tool compound with IC₅₀ = 1.8 μM and whole-cell MIC = 190 μM against the BD90 strain . This dual utility—as both a synthetic intermediate and a bioactive tool compound—enables consolidated procurement for interdisciplinary groups spanning synthetic chemistry and antifungal biology, distinguishing it from other protected ribose intermediates that lack documented biological activity.

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